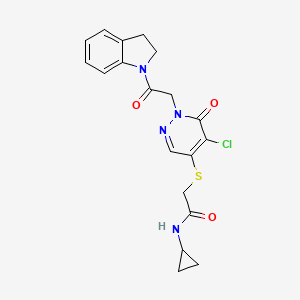
2-((5-chloro-1-(2-(indolin-1-yl)-2-oxoethyl)-6-oxo-1,6-dihydropyridazin-4-yl)thio)-N-cyclopropylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-chloro-1-(2-(indolin-1-yl)-2-oxoethyl)-6-oxo-1,6-dihydropyridazin-4-yl)thio)-N-cyclopropylacetamide is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a combination of indoline and pyridazine moieties, which contribute to its diverse chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-chloro-1-(2-(indolin-1-yl)-2-oxoethyl)-6-oxo-1,6-dihydropyridazin-4-yl)thio)-N-cyclopropylacetamide involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Indoline Derivative: The indoline moiety is synthesized through the reaction of indole with appropriate reagents to introduce the desired substituents.
Pyridazine Ring Formation: The pyridazine ring is constructed by reacting hydrazine derivatives with diketones or similar compounds under controlled conditions.
Coupling Reaction: The indoline and pyridazine derivatives are coupled using thiol-based reagents to form the thioether linkage.
Cyclopropylacetamide Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
2-((5-chloro-1-(2-(indolin-1-yl)-2-oxoethyl)-6-oxo-1,6-dihydropyridazin-4-yl)thio)-N-cyclopropylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert ketone groups to alcohols.
Substitution: Halogenation or alkylation reactions can introduce new substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., methyl iodide).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated derivatives.
科学的研究の応用
2-((5-chloro-1-(2-(indolin-1-yl)-2-oxoethyl)-6-oxo-1,6-dihydropyridazin-4-yl)thio)-N-cyclopropylacetamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.
Medicine: Studied for its antitumor properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-((5-chloro-1-(2-(indolin-1-yl)-2-oxoethyl)-6-oxo-1,6-dihydropyridazin-4-yl)thio)-N-cyclopropylacetamide involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
Indoline Derivatives: Compounds like N-hydroxy-4-(indolin-1-yl)heptanamide, which also feature the indoline moiety.
Pyridazine Derivatives: Compounds such as 2-[(4-amino-6-R2-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl-N-(5-R1-1H-benzo[d]imidazol-2(3H)-ylidene)benzenesulfonamides.
Uniqueness
2-((5-chloro-1-(2-(indolin-1-yl)-2-oxoethyl)-6-oxo-1,6-dihydropyridazin-4-yl)thio)-N-cyclopropylacetamide is unique due to its combination of indoline and pyridazine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
2-[5-chloro-1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-6-oxopyridazin-4-yl]sulfanyl-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O3S/c20-18-15(28-11-16(25)22-13-5-6-13)9-21-24(19(18)27)10-17(26)23-8-7-12-3-1-2-4-14(12)23/h1-4,9,13H,5-8,10-11H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVROXJTZYTXWSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CSC2=C(C(=O)N(N=C2)CC(=O)N3CCC4=CC=CC=C43)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
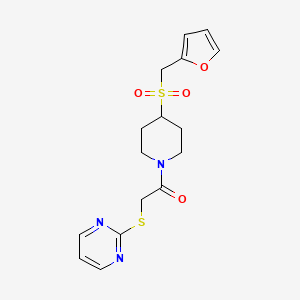
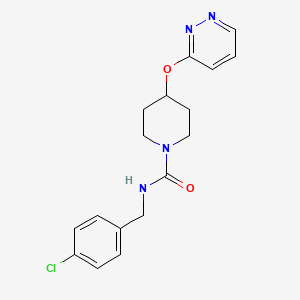
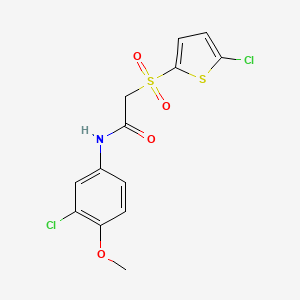
![1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one](/img/structure/B2810831.png)
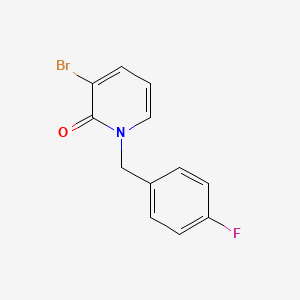
![2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2810834.png)
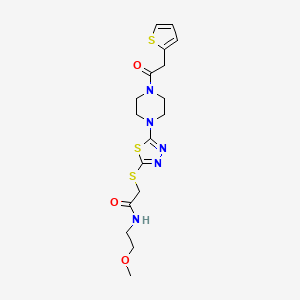
![1'-(thiophen-2-ylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2810837.png)
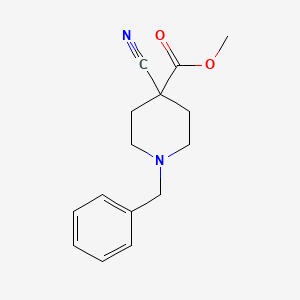
![N-[[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]methyl]prop-2-enamide](/img/structure/B2810841.png)
![N-ethyl-2-[3-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-phenylacetamide](/img/structure/B2810846.png)
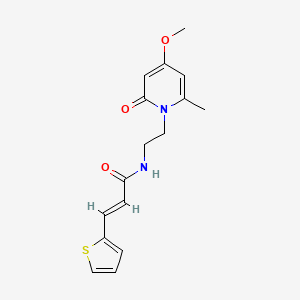
![N'-(1,3-Benzodioxol-5-ylmethyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2810849.png)
![N-[2-(Cyanomethylamino)-2-oxoethyl]-N'-[4-(4-fluorophenyl)sulfonylphenyl]oxamide](/img/structure/B2810850.png)
